Thiophene, tetrahydro-2-(1-methyl-2-propenyl)-
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Overview
Description
Thiophene, tetrahydro-2-(1-methyl-2-propenyl)- is a heterocyclic compound containing a sulfur atom in its five-membered ring. This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic products. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, tetrahydro-2-(1-methyl-2-propenyl)- can be synthesized through various methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur . Another method includes the reaction of sodium succinate with phosphorus trisulfide (P2S3), yielding thiophene derivatives with moderate efficiency . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K can produce substituted thiophenes .
Industrial Production Methods
Industrial production of thiophene derivatives often involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-2-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into tetrahydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Scientific Research Applications
Thiophene, tetrahydro-2-(1-methyl-2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-2-(1-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. As an electron-rich aromatic compound, it can participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-2-methyl-: A similar compound with a methyl group instead of a propenyl group.
Thiophene, tetrahydro-, 1,1-dioxide: A sulfone derivative of thiophene.
Thiopropamine: A thiophene derivative with stimulant properties.
Uniqueness
Thiophene, tetrahydro-2-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group enhances its reactivity and potential for forming diverse derivatives, making it valuable in various applications.
Properties
CAS No. |
62162-04-3 |
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Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-but-3-en-2-ylthiolane |
InChI |
InChI=1S/C8H14S/c1-3-7(2)8-5-4-6-9-8/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
QSCWBSPOZDYORB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1CCCS1 |
Origin of Product |
United States |
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